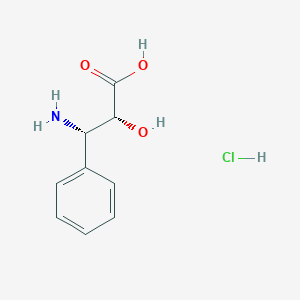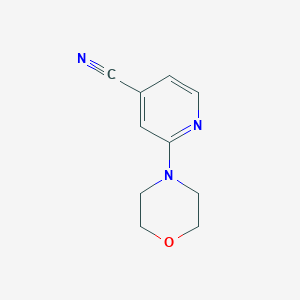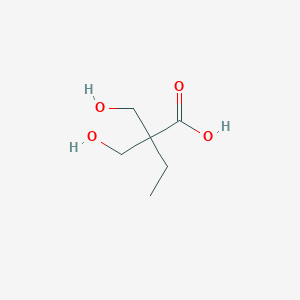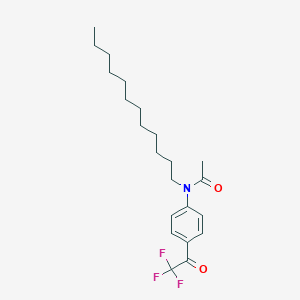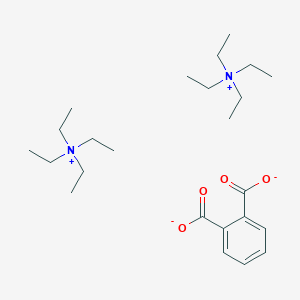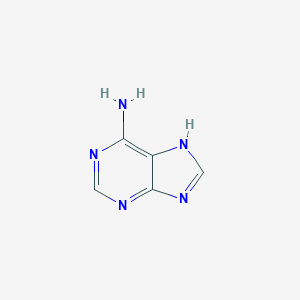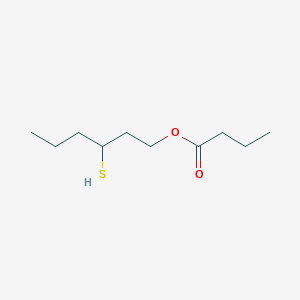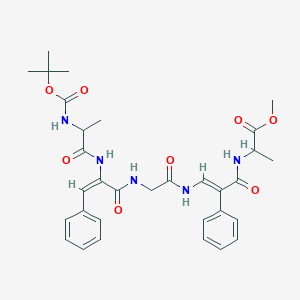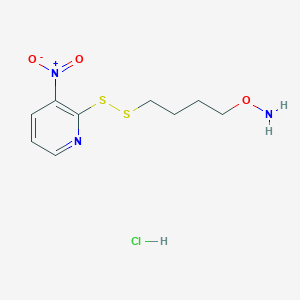
Benzenepropanol, 2-(hydroxymethyl)-(9CI)
Vue d'ensemble
Description
Benzenepropanol, 2-(hydroxymethyl)-(9CI), also known as benzyl alcohol, is a colorless liquid with a mild aroma. It is widely used as a solvent, preservative, and intermediate in the production of various chemicals. In recent years, it has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
Benzyl alcohol exerts its effects through various mechanisms, including the inhibition of enzymes, modulation of ion channels, and alteration of membrane fluidity. It has been shown to affect the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively.
Biochemical and Physiological Effects:
Benzyl alcohol has been shown to have various biochemical and physiological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and to scavenge free radicals, which are implicated in various diseases. It has also been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl alcohol has several advantages as a solvent for scientific research, including its low toxicity, high solubility, and low cost. However, it also has several limitations, including its potential to interfere with certain assays and its limited compatibility with certain compounds.
Orientations Futures
There are several potential future directions for research on Benzenepropanol, 2-(hydroxymethyl)-(9CI) alcohol. One area of interest is its potential as a drug delivery agent, as it has been shown to enhance the solubility and bioavailability of various drugs. Another area of interest is its potential as a natural preservative in food products, as it has been shown to have antimicrobial properties. Finally, further research is needed to elucidate the mechanisms underlying its various effects and to optimize its use in various applications.
In conclusion, Benzenepropanol, 2-(hydroxymethyl)-(9CI) alcohol is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important considerations for researchers interested in this compound.
Applications De Recherche Scientifique
Benzyl alcohol has been widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a solvent for various compounds, including peptides, proteins, and nucleic acids. It is also used as a preservative in pharmaceuticals and cosmetics, as well as a flavoring agent in food products.
Propriétés
Numéro CAS |
136863-23-5 |
|---|---|
Nom du produit |
Benzenepropanol, 2-(hydroxymethyl)-(9CI) |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-[2-(hydroxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,11-12H,3,6-8H2 |
Clé InChI |
VCSQSPVHFDOWER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCO)CO |
SMILES canonique |
C1=CC=C(C(=C1)CCCO)CO |
Synonymes |
Benzenepropanol, 2-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

